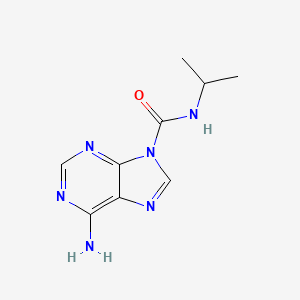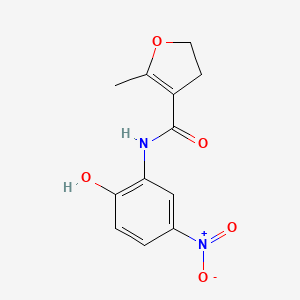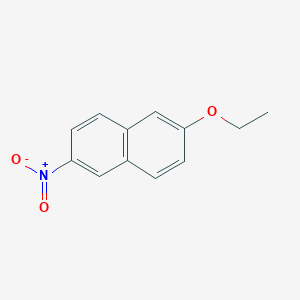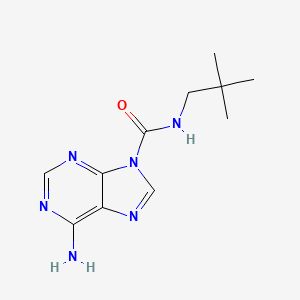
6-Amino-N-neopentyl-9H-purine-9-carboxamide
Overview
Description
6-Amino-N-neopentyl-9H-purine-9-carboxamide, commonly referred to as 6-ANPC, is a synthetic molecule that has been studied for its potential in scientific research and laboratory experiments. This molecule has been studied for its ability to act as a ligand and inhibitor of certain enzymes, as well as its potential to modulate the activity of certain proteins. In
Scientific Research Applications
6-ANPC has been studied for its potential in scientific research and laboratory experiments. It has been used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), as well as an agonist of certain proteins, such as the vanilloid receptor TRPV1. 6-ANPC has also been studied for its potential to modulate the activity of certain proteins, such as the nuclear factor-kappa B (NF-kB).
Mechanism of Action
The mechanism of action of 6-ANPC is not fully understood, but it is believed that it acts as a ligand or inhibitor of certain enzymes. For example, 6-ANPC has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2). This inhibition of COX-2 can lead to a reduction in inflammation, as well as a decrease in pain. 6-ANPC has also been shown to act as an agonist of the vanilloid receptor TRPV1, which can lead to the activation of certain physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-ANPC are not fully understood, but it is believed that it can modulate the activity of certain proteins, such as the nuclear factor-kappa B (NF-kB). This modulation of NF-kB can lead to a decrease in inflammation and pain. 6-ANPC has also been studied for its potential to reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 can lead to a decrease in inflammation and pain.
Advantages and Limitations for Lab Experiments
The advantages of using 6-ANPC in lab experiments include its cost-effectiveness, its ability to modulate the activity of certain proteins, and its potential to reduce inflammation and pain. The limitations of using 6-ANPC in lab experiments include its lack of full understanding of its mechanism of action, as well as its potential for toxicity.
Future Directions
The potential future directions of 6-ANPC include further research into its mechanism of action, its potential to modulate the activity of certain proteins, and its potential to reduce inflammation and pain. Additionally, further research into its potential to act as an inhibitor of certain enzymes, such as COX-2, could be explored. Finally, further research into its potential to act as an agonist of certain proteins, such as the vanilloid receptor TRPV1, could be explored.
properties
IUPAC Name |
6-amino-N-(2,2-dimethylpropyl)purine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-11(2,3)4-13-10(18)17-6-16-7-8(12)14-5-15-9(7)17/h5-6H,4H2,1-3H3,(H,13,18)(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOCWKFMJCKUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)N1C=NC2=C(N=CN=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704447 | |
| Record name | 6-Amino-N-(2,2-dimethylpropyl)-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092352-87-8 | |
| Record name | 6-Amino-N-(2,2-dimethylpropyl)-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



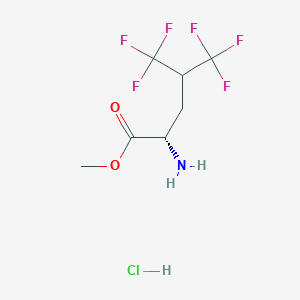
![1,3-Benzenedicarboxylic acid, 5,5'-[sulfonylbis(4,1-phenylenecarbonylimino)]bis-, 1,1',3,3'-tetrakis(2,4-dibromo-6-carboxyphenyl) ester](/img/structure/B3319211.png)
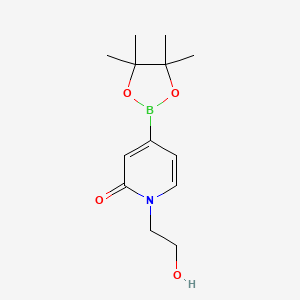

![(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline](/img/structure/B3319229.png)

![5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3319254.png)
![N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-H-purine-9-carboxamide](/img/structure/B3319268.png)
![N-(3-Chlorophenyl)-6-[[[(3-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide](/img/structure/B3319272.png)
![N-Propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide](/img/structure/B3319274.png)
